molecular formula C20H19NO2 B269770 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide

2-(6-methoxy-2-naphthyl)-N-phenylpropanamide

Cat. No. B269770
M. Wt: 305.4 g/mol
InChI Key: BUDHFUSUYOOXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methoxy-2-naphthyl)-N-phenylpropanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a derivative of naphthalene and is commonly used as a reagent in organic chemistry. In

Mechanism of Action

The mechanism of action of 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the amide functional group. 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide has also been shown to form hydrogen bonds with other molecules, which may contribute to its reactivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide. However, it has been shown to have low toxicity in animal studies. 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide has also been shown to inhibit the growth of certain cancer cells in vitro, indicating potential anticancer activity.

Advantages and Limitations for Lab Experiments

2-(6-methoxy-2-naphthyl)-N-phenylpropanamide has several advantages as a reagent in organic chemistry. It is readily available and relatively inexpensive compared to other reagents. 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide is also stable under a wide range of conditions and can be stored for extended periods without degradation. However, 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide has some limitations, including low solubility in some solvents and low reactivity towards certain functional groups.

Future Directions

There are several future directions for research on 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide. One potential area of research is the development of new synthetic routes for 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide and its derivatives. Another area of research is the investigation of 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide's potential applications in catalysis and materials science. Additionally, the anticancer activity of 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide could be further explored to develop new cancer treatments.

Synthesis Methods

The synthesis of 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide involves the reaction of 2-naphthylamine with benzaldehyde in the presence of hydrochloric acid and acetic anhydride. The resulting product is then reacted with propionic anhydride to yield 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide. The purity of 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide can be improved by recrystallization from ethanol.

Scientific Research Applications

2-(6-methoxy-2-naphthyl)-N-phenylpropanamide has been extensively studied for its potential applications as a reagent in organic chemistry. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 2-(6-methoxy-2-naphthyl)-N-phenylpropanamide has also been used as a ligand in the preparation of metal complexes for catalytic reactions.

properties

Product Name

2-(6-methoxy-2-naphthyl)-N-phenylpropanamide

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-N-phenylpropanamide

InChI

InChI=1S/C20H19NO2/c1-14(20(22)21-18-6-4-3-5-7-18)15-8-9-17-13-19(23-2)11-10-16(17)12-15/h3-14H,1-2H3,(H,21,22)

InChI Key

BUDHFUSUYOOXTN-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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